2,3-Dihydrobenzofuran-4-carbonitrile
Description
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H7NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-5H2 |
InChI Key |
SUSGVLPXARATPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via 2-Phenyl Phenol Intermediate
A robust and industrially scalable method involves two main steps:
Step 1: Synthesis of 2-Phenyl Phenol
- Reactants: Sodium phenolate and 2-chloroethanol
- Catalysts: Copper chloride and ferric chloride mixed solid
- Conditions: Reflux at 60–70 °C for 2–3 hours
- Workup: Cooling, organic layer separation, washing with sodium hydroxide solution
- Product: 2-Phenyl phenol intermediate
Step 2: Cyclization to 2,3-Dihydrobenzofuran
- Reactants: 2-Phenyl phenol, zinc chloride, manganous chloride (catalysts)
- Conditions: Reflux at 200–220 °C for 3–4 hours
- Workup: Washing with sodium hydroxide solution, reduced pressure distillation to isolate fraction boiling at 88–90 °C
- Product: 2,3-Dihydrobenzofuran
This method achieves high efficiency, reduced by-products, and economic benefits due to optimized catalysts and reaction parameters.
| Step | Reactants | Catalysts | Temperature (°C) | Time (hours) | Key Notes |
|---|---|---|---|---|---|
| 1 | Sodium phenolate + 2-chloroethanol | CuCl2 + FeCl3 (4:1 mass ratio) | 60–70 | 2–3 | Reflux, organic layer washing |
| 2 | 2-Phenyl phenol + ZnCl2 + MnCl2 | ZnCl2, MnCl2 | 200–220 | 3–4 | Reflux, distillation at 88–90 °C fraction |
Variations in catalyst ratios and reaction times have been studied to optimize yields, e.g., CuCl2 to FeCl3 ratios from 3:1 to 5:1 and reflux times from 3 to 4 hours.
Azidation and Aminolysis Routes for Functionalized Derivatives
A more complex synthetic approach involves:
- Bromination of 4-fluoro-3-methylphenol to bromomethyl benzofuran derivatives
- Azidation to form azidomethyl intermediates, followed by catalytic hydrogenation to yield aminomethyl derivatives
- Alternatively, aminolysis of bromomethyl intermediates followed by hydrogenation
- Catalysts: Palladium on carbon or Raney nickel
- Solvents: Methanol, ethanol, ethers, or chlorinated alkanes
- Hydrogenation conditions: 0.2–3 MPa H2 pressure, 40–100 °C, 24–48 hours
This method is particularly useful for preparing substituted dihydrobenzofuran amines, which can be further functionalized.
Research Findings and Comparative Analysis
Analytical Techniques for Product Verification
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR for structural confirmation
- Infrared Spectroscopy (IR): Detection of nitrile group by sharp peak near 2200 cm^-1
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Purity assessment and molecular weight confirmation
- Gas Chromatography (GC): For volatile intermediates and purity check
- Melting Point and Boiling Point Determination: To verify compound identity and purity
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
2,3-Dihydrobenzofuran-4-carbonitrile serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of new materials, dyes, and pigments due to its reactive functional groups. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to a range of derivatives that expand its utility in synthetic chemistry .
Table 1: Common Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts carbonitrile to corresponding carboxylic acid | Potassium permanganate |
| Reduction | Converts carbonitrile to amine or alcohol derivatives | Sodium borohydride |
| Electrophilic Substitution | Substitutes at ortho and para positions on the benzofuran ring | Halogens (Cl, Br), nitrating agents |
Biology
The compound has been studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, in vitro studies have demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 50 µg/mL |
| A2 | S. aureus | 25 µg/mL |
| A3 | P. aeruginosa | 75 µg/mL |
Additionally, the compound's structure allows it to interact with various molecular targets within biological systems, potentially modulating enzyme activity and offering therapeutic benefits .
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its derivatives have shown promise in treating conditions such as cancer and infections due to their biological activity. Studies have highlighted the compound's ability to inhibit specific cancer cell lines and its potential role in developing new anti-cancer therapies .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives derived from this compound against multiple bacterial strains. The results indicated that certain modifications enhanced antibacterial potency significantly compared to the parent compound .
- Anticancer Activity : Research focusing on derivatives of this compound demonstrated cytotoxic effects against ovarian cancer cell lines. The findings suggest that structural modifications could optimize its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- Aromaticity vs. Saturation : The benzene ring in this compound provides aromatic stability, unlike 4-methyl-2,3-dihydrofuran, which is more volatile due to its fully aliphatic structure .
- Functional Groups : The nitrile group in the target compound increases polarity and reactivity compared to methyl or hydroxyl groups in analogs, making it suitable for cross-coupling reactions or as a hydrogen bond acceptor in drug design .
- Heteroatom Influence : The pyrido-benzothiazine derivative () contains sulfur and nitrogen, which may enhance binding to biological targets compared to the oxygen-dominated benzofuran system .
Physicochemical Properties
- Solubility : The nitrile group in this compound improves water solubility relative to methyl-substituted dihydrofurans but reduces acidity compared to caffeic acid’s hydroxyl groups .
- Stability : The fused aromatic system enhances thermal stability, contrasting with 4-methyl-2,3-dihydrofuran, which is prone to ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
